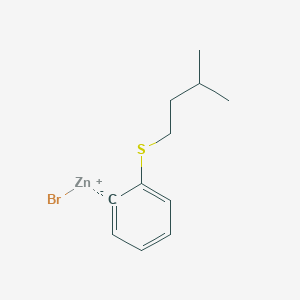
2-Chloro-5-cyclopropylthiazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-cyclopropylthiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted with a chlorine atom at the 2-position, a cyclopropyl group at the 5-position, and a carboxylic acid group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-cyclopropylthiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorothiazole with cyclopropylamine, followed by carboxylation. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-5-cyclopropylthiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-5-cyclopropylthiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-cyclopropylthiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in various binding interactions, including hydrogen bonding and π-π stacking, which can modulate the activity of the target molecule. The presence of the chlorine and cyclopropyl groups can enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
2-Chloro-5-isopropylthiazole-4-carboxylic acid: Similar structure but with an isopropyl group instead of a cyclopropyl group.
2-Chloro-5-cyclopropylthiazole: Lacks the carboxylic acid group.
Uniqueness: 2-Chloro-5-cyclopropylthiazole-4-carboxylic acid is unique due to the combination of its substituents, which confer specific chemical and biological properties. The cyclopropyl group provides steric hindrance, which can influence the compound’s reactivity and binding interactions. The carboxylic acid group allows for further functionalization and derivatization, making it a versatile intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C7H6ClNO2S |
|---|---|
Poids moléculaire |
203.65 g/mol |
Nom IUPAC |
2-chloro-5-cyclopropyl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C7H6ClNO2S/c8-7-9-4(6(10)11)5(12-7)3-1-2-3/h3H,1-2H2,(H,10,11) |
Clé InChI |
VZTPIPAQXSRLFU-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=C(N=C(S2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aS)-1,3,3-triphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide](/img/structure/B14899052.png)
![4,9,14-Trimethyl-4,9,14-triazatetracyclo[10.3.0.02,6.07,11]pentadeca-1,6,11-triene-3,5,8,10,13,15-hexone](/img/structure/B14899059.png)
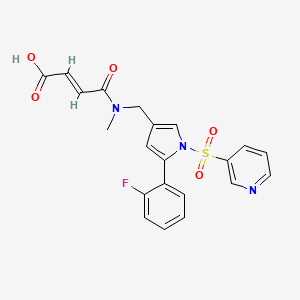
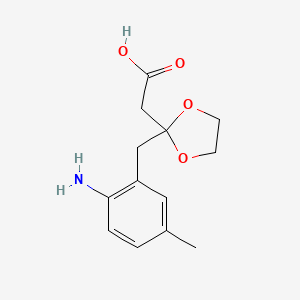

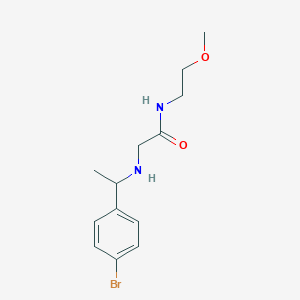

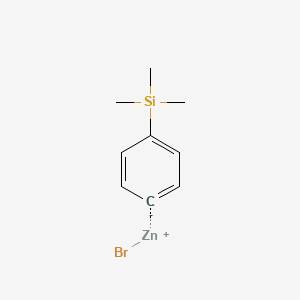
![3-(2-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)pyridine](/img/structure/B14899077.png)

![5-Bromo-1H-imidazo[4,5-b]pyrazine-2(3H)-thione](/img/structure/B14899086.png)


